molecular formula C16H20BrN5O B607621 GDC-0575

GDC-0575

カタログ番号: B607621
分子量: 378.27 g/mol
InChIキー: BAZRWWGASYWYGB-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GDC-0575 (ARRY-575) is a highly selective, orally bioavailable small-molecule inhibitor of checkpoint kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) and cell cycle progression. It exhibits potent inhibitory activity with an IC50 of 1.2 nM against CHK1 . Preclinical studies demonstrate its efficacy in promoting DNA damage, replication stress, and apoptosis in cancer cells, particularly in melanoma, non-small-cell lung cancer (NSCLC), and acute myeloid leukemia (AML) models .

準備方法

Stepwise Synthesis and Process Optimization

Nucleophilic Aromatic Substitution

The first step involves displacing the nitro group at the 3-position of 1 with a piperidine-3-amine moiety. This substitution is facilitated by using a polar aprotic solvent (e.g., dimethylacetamide) and a base such as potassium carbonate to deprotonate the amine nucleophile. The reaction proceeds at elevated temperatures (80–100°C) over 12–24 hours, yielding intermediate 2 (Figure 1) .

Key Parameters:

  • Solvent: Dimethylacetamide (DMAc) optimizes solubility and reaction kinetics.

  • Base: Potassium carbonate ensures efficient deprotonation without side reactions.

  • Temperature: Maintaining 90°C minimizes byproduct formation.

StepReagents/ConditionsYieldPurity (HPLC)
1DMAc, K₂CO₃, 90°C85%98.5%

Hydrogenative Nitro Reduction

Intermediate 2 undergoes catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C) serves as the catalyst in a methanol/water mixture under hydrogen gas (50 psi). This step generates intermediate 3 , a critical precursor for the final API .

Optimization Insights:

  • Catalyst Loading: 5 wt% Pd/C balances activity and cost.

  • Solvent System: Methanol/water (9:1) prevents over-reduction.

  • Pressure: 50 psi H₂ ensures complete conversion within 6 hours.

StepReagents/ConditionsYieldPurity (HPLC)
2Pd/C, H₂, MeOH/H₂O92%99.2%

Deprotection and Crystallization

The final stage involves removing a Boc-protecting group from 3 using hydrochloric acid in ethanol, followed by crystallization to isolate this compound as its hydrochloride salt. The deprotection occurs under mild conditions (25–40°C), and the subsequent crystallization step employs anti-solvent addition (ethyl acetate) to enhance purity .

Critical Adjustments:

  • Acid Concentration: 4 M HCl in ethanol avoids side reactions.

  • Crystallization Solvent: Ethanol/ethyl acetate (1:3) ensures high recovery.

  • Temperature Control: Slow cooling (0.5°C/min) yields uniform crystals.

StepReagents/ConditionsYieldPurity (HPLC)
3HCl, EtOH, 30°C95%99.8%

Scalability and Process Economics

The route’s scalability was demonstrated through a 10 kg campaign, highlighting its suitability for industrial production. Key advantages include:

  • High Atom Economy: Minimal waste from protecting group strategies.

  • Reproducibility: Consistent yields across batches (28–32%).

  • Cost Efficiency: Commercially available starting materials reduce raw material costs .

Analytical Characterization

Final API quality was confirmed via:

  • ¹H/¹³C NMR: Matched reference spectra for structural verification .

  • HPLC-MS: Single peak at 378.27 m/z (MH⁺) .

  • X-ray Diffraction: Confirmed crystalline form and salt stoichiometry .

Comparative Analysis of Alternative Routes

While no alternative routes are reported in the literature, the described method remains superior due to its brevity (three steps vs. hypothetical longer sequences) and avoidance of hazardous reagents (e.g., phosgene) .

化学反応の分析

Key Reaction Steps

  • Hydrogenation : A Pt/V catalyst (1% Pt + 2% V/C) facilitates hydrogenation at 50°C under 5 bar H₂ pressure, critical for reducing intermediates .

  • Acylation : Cyclopropanecarbonyl chloride (1.5 equivalents) reacts with intermediates at 15°C, followed by ammonium chloride and citric acid washes .

  • Buchwald Coupling : Palladium catalysts (e.g., Pd(dba)₃) and ligands (e.g., BINAP) enable aryl amination for pyrazine installation .

Catalytic Reactions and Conditions

Reactions employ transition-metal catalysts and optimized solvents.

Reaction TypeCatalyst/ReagentsConditionsYield Reference
Hydrogenation1% Pt + 2% V/C, H₂ (5 bar)50°C, 2 h
AcylationCyclopropanecarbonyl chloride15°C → 25°C, 1 h
Buchwald CouplingPd(dba)₃, BINAP, NaOtert-Bu80°C, 2 h (microwave)
DeprotectionTrifluoroacetic acid (TFA)RT, 1 h

Purification and Isolation

Post-reaction purification involves:

  • Distillation : Solvent removal under vacuum (55°C) with toluene addition to reduce 2-methyltetrahydrofuran (2-MeTHF) content below 2 wt% .

  • Precipitation : Acetonitrile/water mixtures precipitate intermediates, followed by filtration and washing .

  • Chromatography : Flash silica or SCX-II resin columns isolate final products .

Structural Modifications and Analogues

GDC-0575’s core structure allows targeted modifications to enhance selectivity and pharmacokinetics:

  • C-5 Substitutions : Alkyl, alkynyl, and nitrile groups introduced via Sonogashira or Suzuki couplings (e.g., compound 39 ) .

  • C-4 Amination : Piperidine and morpholine derivatives improve CHK1 binding affinity .

Pharmacokinetic Optimization

Reaction design prioritizes oral bioavailability. For example:

  • Compound 41 : Achieved 84% oral bioavailability (10 mg/kg dose) via optimized lipophilicity and solubility .

Critical Reaction Parameters

  • Temperature Control : Acylation at 15°C prevents side reactions .

  • Catalyst Loading : 15 wt% Pt/V catalyst ensures complete hydrogenation .

  • Solvent Systems : 2-MeTHF and acetonitrile enhance reaction homogeneity .

科学的研究の応用

GDC-0575 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

GDC-0575は、DNA損傷応答および細胞周期進行の主要な調節因子であるCHK1を選択的に阻害することにより、その効果を発揮します。CHK1を阻害することにより、this compoundはDNA修復経路の活性化を防ぎ、細胞周期停止を誘導し、化学療法薬などのDNA損傷剤に対する感受性を高めます。 これにより、腫瘍細胞の死が促進され、腫瘍の増殖が抑制されます .

This compoundの作用機序に関与する分子標的および経路には、DNA損傷を検出してそれに応答する役割を果たすATR-CHK1経路が含まれます。 This compoundによるCHK1の阻害は、この経路を混乱させ、DNA損傷の蓄積と細胞死につながります .

類似化合物の比較

This compoundは、その高い選択性と効力により、CHK1阻害剤の中で独特です。 V158411、LY2603618、およびMK-8776などの他のCHK1阻害剤と比較して、DNA損傷、複製ストレス、および細胞死を促進することがより効果的であることが示されています .

This compoundと同様の化合物には以下が含まれます。

This compoundは、優れた効力と選択性により際立っており、癌研究と治療において貴重なツールとなっています .

類似化合物との比較

Comparison with Similar CHK1 Inhibitors

Inhibitory Potency and Selectivity

GDC-0575 stands out for its high selectivity and potency compared to other CHK1 inhibitors (Table 1):

  • Prexasertib (LY2606368): A second-generation CHK1/2 inhibitor with an IC50 of <1 nM for CHK1, but it lacks oral bioavailability and requires intravenous administration .
  • MK-8776 : Shows moderate CHK1 inhibition (IC50 = 5.7 nM) but weaker efficacy in inducing DNA damage compared to this compound .
  • AZD7762 : A dual CHK1/2 inhibitor (IC50 = 5–10 nM) with dose-limiting cardiac toxicity, leading to clinical termination .

Table 1: Biochemical and Cellular Potency of CHK1 Inhibitors

Compound CHK1 IC50 (nM) Selectivity Over CHK2 Oral Bioavailability Key Limitations
This compound 1.2 >100-fold Yes Myelosuppression in combos
Prexasertib <1 Dual CHK1/2 No (IV only) Hematologic toxicity
MK-8776 5.7 Moderate Yes Lower DNA damage efficiency
AZD7762 5–10 Dual CHK1/2 Yes Cardiac toxicity

Mechanistic and Therapeutic Breadth

  • Combination Therapies: this compound synergizes with subclinical hydroxyurea (HU) in melanoma and NSCLC models, causing tumor regression with minimal hematologic toxicity. Normal cells recover post-treatment, unlike with gemcitabine combinations .
  • Non-Oncology Applications: this compound uniquely improves AD pathology by reducing tau phosphorylation and Aβ levels and suppresses colitis-associated cancer via CCR2+ macrophage modulation . No similar data exist for other CHK1 inhibitors.

Pharmacokinetics (PK)

  • This compound achieves rapid plasma concentration (Cmax within 2 hours) and has a half-life of ~22.8 hours, enabling once-daily dosing .
  • MK-8776 and AZD7762 have shorter half-lives (~6–8 hours), necessitating frequent dosing .

Table 2: Key Clinical and Preclinical Outcomes

Compound Combination Partner Tumor Model Efficacy Outcome Toxicity Profile
This compound Hydroxyurea Melanoma, NSCLC Tumor regression (p<0.01) Minimal myelosuppression
This compound Gemcitabine AML, Sarcoma Leukemic burden reduction Grade 3/4 myelosuppression
AZD7762 Gemcitabine NSCLC 2 PRs, 4 SDs Cardiac toxicity
Prexasertib None Ovarian Cancer 33% objective response rate Neutropenia

生物活性

GDC-0575 is a selective inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents by overcoming tumor resistance mechanisms.

Chk1 plays a pivotal role in the DNA damage response (DDR), coordinating cell cycle arrest and repair processes. Inhibition of Chk1 by this compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism is particularly relevant in tumors with existing DNA damage or those that have developed resistance to standard therapies.

Key Biological Activities

  • Cell Cycle Regulation : this compound induces mitotic catastrophe in cancer cells by overriding cell cycle checkpoints, particularly after DNA damage caused by chemotherapy.
  • Antitumor Activity : Preclinical studies have shown that this compound can lead to significant tumor shrinkage and growth delay in xenograft models, demonstrating its potential as an effective anticancer agent.

Phase I Trials

A pivotal Phase I trial assessed the safety, tolerability, and pharmacokinetics of this compound both as a monotherapy and in combination with gemcitabine, a standard chemotherapeutic agent.

Study Design

  • Participants : 102 patients with refractory solid tumors.
  • Groups :
    • Monotherapy : this compound alone.
    • Combination Therapy : this compound with gemcitabine (1000 mg/m² or 500 mg/m²).

Results Summary

ParameterFindings
Median Age 59 years (range 27-85)
Common Tumor Types Breast (37%), others varied
Adverse Events Neutropenia (68%), anemia (48%), nausea (43%), fatigue (42%), thrombocytopenia (35%)
Maximum Concentration Time Achieved within 2 hours
Half-Life Approximately 23 hours
Confirmed Partial Responses 4 cases, predominantly in TP53-mutated tumors

The study concluded that this compound is generally well-tolerated, with manageable hematological toxicities. Notably, preliminary antitumor activity was observed primarily in patients with TP53 mutations, indicating a potential biomarker for responsiveness to treatment .

Additional Findings on Antitumor Efficacy

Further investigations into the biological activity of this compound revealed its effectiveness in models of colitis-associated cancer (CAC). These studies demonstrated that this compound significantly impaired tumor development in murine models, reinforcing its role as an antitumor agent .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption and a favorable half-life, which supports its use in combination therapies. The absence of significant drug-drug interactions when administered with gemcitabine suggests that it can be safely integrated into existing treatment regimens without compromising efficacy .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for GDC-0575, and how can researchers ensure purity and yield for preclinical studies?

this compound is synthesized via an eight-step process starting from 1H-pyrrolo[2,3-b]pyridine. Key steps include oxidation, chlorination, nitration, bromination, aromatic nucleophilic substitution, hydrogenation, condensation, and deprotection. To ensure purity (>98.8%) and yield (25.2%), researchers should employ high-performance liquid chromatography (HPLC) for purity validation and optimize reaction conditions (e.g., temperature, catalysts) at each step. Mass spectrometry and nuclear magnetic resonance (NMR) are critical for structural confirmation .

Q. How does this compound inhibit Chk1, and what experimental methods validate its mechanism of action?

this compound binds to the ATP-binding pocket of Chk1, a serine-threonine kinase critical for DNA damage response. Researchers use kinase activity assays (e.g., ADP-Glo™) to measure inhibition potency (IC₅₀). Western blotting for downstream targets like phosphorylated CDC25C and flow cytometry for cell cycle arrest (S/G2-M phase) are standard validation methods. siRNA knockdown of Chk1 can further confirm on-target effects .

Q. What in vitro and in vivo models are commonly used to study this compound’s efficacy in cancer research?

Common models include:

  • HEK293/tau and N2a/APP cells for assessing cytotoxicity and apoptosis via MTT assays and Annexin V staining .
  • AOM/DSS-induced colitis-associated cancer and 3% DSS colitis mouse models to evaluate anti-inflammatory and antitumor effects via cytokine profiling (ELISA for TNF-α, IL-6) and histopathology .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s concentration-dependent toxicity across cell lines?

Discrepancies in toxicity (e.g., HEK293/tau vs. N2a/APP cells) may arise from differences in Chk1 dependency or off-target effects. Researchers should:

  • Perform dose-response curves with multiple viability assays (MTT, ATP-based luminescence).
  • Compare apoptosis markers (cleaved caspase-3) and DNA damage markers (γH2AX) across cell lines.
  • Use isogenic cell lines with Chk1 knockout to isolate mechanism-specific effects .

Q. What strategies optimize this compound dosing in combination therapies to mitigate toxicity while enhancing efficacy?

Synergy with gemcitabine requires precise scheduling due to this compound’s cell cycle effects. Researchers should:

  • Use factorial experimental designs to test staggered vs. concurrent dosing.
  • Monitor pharmacokinetics (LC-MS/MS) and pharmacodynamics (pChk1 levels) in murine models.
  • Apply Chou-Talalay combination indices to quantify synergism .

Q. How do CYP-mediated metabolic pathways impact this compound’s bioavailability, and what assays identify critical metabolites?

Cytochrome P450 enzymes (e.g., CYP3A4) metabolize this compound into active/inactive derivatives. Methods include:

  • In vitro microsomal assays with NADPH cofactors.
  • LC-HRMS to characterize metabolites in rat plasma.
  • Recombinant CYP isoforms to pinpoint metabolic hotspots .

Q. What translational challenges arise when extrapolating this compound’s biomarker data from murine models to human trials?

Murine models (e.g., AOM/DSS) show reduced TNF-α and IL-6 with this compound, but human heterogeneity (e.g., tumor microenvironment, Chk1 polymorphism) may limit predictability. Solutions include:

  • Patient-derived xenografts (PDX) to preserve human tumor biology.
  • Multi-omics profiling (transcriptomics, proteomics) to identify conserved pathways .

Q. Methodological Considerations

  • Dose-Response Experimental Design : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Include vehicle controls and replicate experiments (n ≥ 3) .
  • Data Reproducibility : Adopt MIAME (Minimum Information About a Microarray Experiment) and ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. Share raw data (e.g., flow cytometry FCS files) in public repositories .
  • Ethical Compliance : Obtain IACUC approval for animal studies and ensure informed consent for human-derived samples .

特性

IUPAC Name

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZRWWGASYWYGB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[Di(propan-2-yl)amino]phosphonous acid
[Di(propan-2-yl)amino]phosphonous acid
GDC-0575
[Di(propan-2-yl)amino]phosphonous acid
GDC-0575
[Di(propan-2-yl)amino]phosphonous acid
GDC-0575
[Di(propan-2-yl)amino]phosphonous acid
[Di(propan-2-yl)amino]phosphonous acid
GDC-0575
[Di(propan-2-yl)amino]phosphonous acid
GDC-0575
[Di(propan-2-yl)amino]phosphonous acid
[Di(propan-2-yl)amino]phosphonous acid
GDC-0575

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。